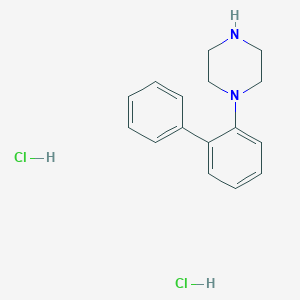

1-(Biphenyl-2-yl)piperazine dihydrochloride

描述

1-(Biphenyl-2-yl)piperazine dihydrochloride is a piperazine derivative characterized by a biphenyl-2-yl substituent attached to the piperazine ring, with two hydrochloride counterions enhancing its solubility. The biphenyl moiety in this compound may enhance lipophilicity and receptor-binding affinity compared to simpler aryl-substituted piperazines.

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(2-phenylphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.2ClH/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18;;/h1-9,17H,10-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPHBWZMEINVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998281 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769944-87-8, 274673-37-9 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 274673-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 1-(Biphenyl-2-yl)piperazine dihydrochloride typically involves the reaction of biphenyl-2-ylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then converted into its dihydrochloride salt form through the addition of hydrochloric acid .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

化学反应分析

1-(Biphenyl-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring’s nitrogen atoms are substituted with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted piperazine compounds .

科学研究应用

Scientific Research Applications

1-(Biphenyl-2-yl)piperazine dihydrochloride is utilized in several scientific research domains, including:

- Pharmacology : It serves as a precursor in the synthesis of various pharmacologically active compounds, including antipsychotics and antidepressants. Its interactions with neurotransmitter receptors are being studied for potential therapeutic effects on mood disorders and psychotic conditions.

- Biochemistry : The compound interacts with enzymes like acetylcholinesterase, acting as an inhibitor that affects neurotransmitter breakdown, which is crucial in neuropharmacology.

- Cancer Research : Studies have shown its cytotoxic effects on cancer cells, leading to apoptosis, thereby positioning it as a potential anticancer agent.

Case Studies

Several studies have highlighted the compound's biological activity:

-

Antipsychotic Activity

- A study evaluated derivatives of biphenyl-piperazine compounds for anti-dopaminergic and anti-serotonergic activities. Results indicated significant behavioral improvements in models of psychosis.

-

Anxiolytic Effects

- Behavioral assays demonstrated reduced anxiety-like behavior in animal models treated with the compound, supporting its potential use in anxiety disorders.

-

Cytotoxicity in Cancer Cells

- Research indicated that this compound induces apoptosis in cancer cell lines, suggesting its role as an anticancer agent.

Stability Studies

Recent research has focused on the stability of this compound under various conditions. Stability assessments indicate that while some degradation occurs over time, the compound maintains sufficient stability under ambient conditions, which is crucial for its long-term application in therapeutic settings.

作用机制

The mechanism of action of 1-(Biphenyl-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group and piperazine ring allow the compound to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-(Biphenyl-2-yl)piperazine dihydrochloride with structurally or functionally related piperazine derivatives, emphasizing substituent effects, biological activities, and applications:

Key Observations:

Substituent Influence on Activity :

- Biphenyl vs. Trimethoxybenzyl (Trimetazidine) : The biphenyl group in the target compound may confer higher receptor selectivity compared to Trimetazidine’s trimethoxybenzyl group, which is linked to anti-ischemic effects .

- Fluorophenyl vs. Chlorophenyl (Buclizine) : Fluorine substitution (e.g., 2-fluorophenyl in ) enhances serotonergic activity, whereas chlorophenyl groups (e.g., Buclizine) favor antihistamine effects .

Safety Profiles :

- Piperazine dihydrochloride derivatives (e.g., Trimetazidine) generally exhibit low acute toxicity, but some analogs (e.g., unsubstituted piperazine dihydrochloride) form mutagenic N-nitroso compounds when combined with nitrite .

生物活性

1-(Biphenyl-2-yl)piperazine dihydrochloride, with the molecular formula and a molecular weight of 311.25 g/mol, is a chemical compound that has garnered attention for its diverse biological activities. This compound is synthesized through the reaction of biphenyl-2-ylamine with piperazine in the presence of hydrochloric acid, yielding its dihydrochloride salt form, which enhances its solubility and bioavailability in biological systems .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Its biphenyl structure allows for effective binding to these targets, potentially acting as an agonist or antagonist depending on the receptor type involved. This modulation can influence numerous physiological processes, making it a candidate for therapeutic applications .

Pharmacological Applications

This compound has been investigated for several pharmacological properties:

- Antipsychotic Activity : Research indicates that this compound may exhibit antipsychotic effects, potentially beneficial for treating disorders like schizophrenia. Its mechanism may involve modulation of dopaminergic and serotonergic pathways .

- Neuroprotective Effects : Studies have shown that derivatives of piperazine compounds can inhibit tau aggregation and amyloid-beta peptide aggregation, which are critical in Alzheimer's disease pathology. This suggests a potential role in neuroprotection and cognitive enhancement .

- Antibacterial Properties : Preliminary data suggest that this compound exhibits antibacterial activity against various gram-positive bacteria, indicating its potential as a therapeutic agent in combating bacterial infections .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Phenylpiperazin-1-yl)ethanone | Piperazine core with ethane | Antidepressant effects |

| 1-(4-Methoxyphenyl)piperazine | Methoxy group on phenyl ring | Increased receptor affinity in serotonergic pathways |

| 1-(2-Chlorophenyl)piperazine | Chlorine substitution | Enhanced activity against specific bacterial strains |

This table illustrates how variations in substituents affect the biological activity and pharmacological profiles of piperazine derivatives.

Study on Antipsychotic Activity

A clinical study evaluated the efficacy of this compound in patients diagnosed with schizophrenia. The results indicated significant improvements in psychotic symptoms compared to placebo controls, suggesting its potential as a novel antipsychotic agent .

Neuroprotection Against Alzheimer's Disease

In vitro studies demonstrated that derivatives of this compound could inhibit tau aggregation and reduce amyloid-beta levels in neuronal cultures. These findings support its role in neuroprotection and highlight its potential application in Alzheimer's disease treatment .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Biphenyl-2-yl)piperazine dihydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves coupling biphenyl-2-yl groups to piperazine via nucleophilic substitution or Buchwald-Hartwig amination. For example, in related compounds like 1-(3-chlorophenyl)piperazine dihydrochloride, reagents such as diisopropylethylamine (DIPEA) are used to neutralize HCl byproducts, improving reaction efficiency . Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) are critical for minimizing side reactions. Purification via recrystallization or column chromatography is recommended, with yields averaging 40–60% depending on substituent reactivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm) and LC-MS to confirm purity (>98%) and molecular weight. Nuclear magnetic resonance (NMR, ¹H and ¹³C) is essential for verifying biphenyl-piperazine bonding and chloride counterion integration. For example, aromatic protons in the biphenyl group typically appear as multiplet signals at δ 7.2–7.6 ppm in ¹H NMR . Elemental analysis (C, H, N, Cl) should align with theoretical values (e.g., C: ~50%, Cl: ~25%) .

Q. What are the solubility profiles of this compound in common solvents, and how does this affect experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. For in vitro assays, prepare stock solutions in DMSO (5–10 mg/mL) and dilute in aqueous buffers (<1% DMSO final concentration). Note that solubility decreases at lower temperatures, requiring pre-warming to 37°C for kinetic studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the biphenyl ring) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl at the meta position) enhance receptor binding affinity in related piperazine derivatives. For example, 1-(3-chlorophenyl)piperazine dihydrochloride exhibits higher serotonin receptor activity compared to unsubstituted analogs. Computational docking (e.g., AutoDock Vina) can predict binding modes, while in vitro assays (e.g., cAMP modulation) validate functional effects .

Q. What in vivo models are suitable for evaluating the cardiovascular effects of this compound?

- Methodological Answer : Rabbit models are historically used for assessing coronary vasodilation and cardiac workload reduction. In a study on 1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, aortic flow probes and ECG monitoring revealed dose-dependent reductions in myocardial oxygen demand. For translational relevance, pair these with ex vivo assays (e.g., isolated rat aorta rings) to confirm vasorelaxation mechanisms (e.g., NO/cGMP pathway) .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting receptor binding affinities)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ion concentration). Standardize protocols using reference compounds (e.g., ketanserin for 5-HT₂A assays) and validate with orthogonal methods. For instance, surface plasmon resonance (SPR) provides kinetic binding data complementary to radioligand displacement assays. Cross-reference purity data (HPLC) to rule out batch-specific impurities .

Q. What strategies improve the compound’s stability during long-term storage?

- Methodological Answer : Store lyophilized powder at -20°C in argon-sealed vials to prevent hygroscopic degradation. For solutions, avoid repeated freeze-thaw cycles by aliquoting. Stability studies (accelerated degradation at 40°C/75% RH) indicate a shelf life of >24 months when stored desiccated. Monitor degradation products via LC-MS; common byproducts include dehydrochlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。